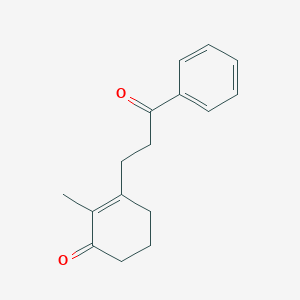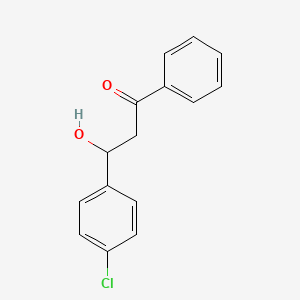
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to an aldol condensation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the Horner-Wadsworth-Emmons reaction can be employed, where an α-alkoxy p-chlorobenzyl phosphonate reacts with acetophenone under basic conditions to form the desired product . This method is advantageous due to its simplicity, safety, and economic feasibility.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanol.
Substitution: Formation of 3-(4-methoxyphenyl)-3-hydroxy-1-phenyl-1-propanone.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mecanismo De Acción
The mechanism by which 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: A simpler derivative with similar structural features but lacking the hydroxyl group.
1-Propanone, 3-chloro-1-phenyl-: Another related compound with a chlorine atom at the 3-position instead of the 4-position.
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
82959-14-6 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9,15,18H,10H2 |
Clave InChI |
LINOOGPITRMHSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



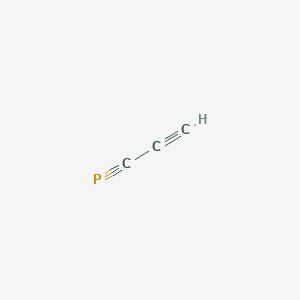
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)

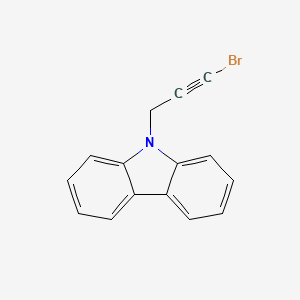
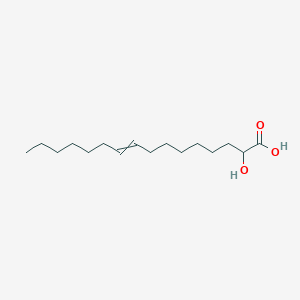
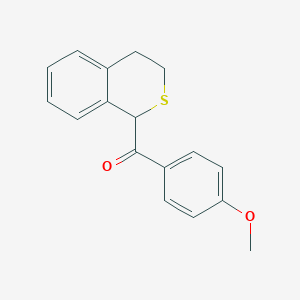
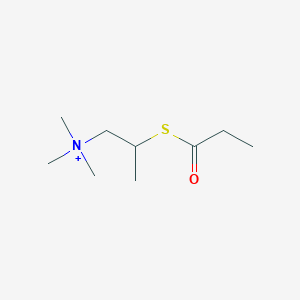
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)

